molecular formula C63H98N18O13S B13834186 H-Arg-Pro-Lys-Pro-Gln-DL-Gln-Phe-Phe-Gly-Leu-Met-NH2

H-Arg-Pro-Lys-Pro-Gln-DL-Gln-Phe-Phe-Gly-Leu-Met-NH2

Cat. No.: B13834186
M. Wt: 1347.6 g/mol
InChI Key: ADNPLDHMAVUMIW-YJCKPXTISA-N
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Description

Substance P is an undecapeptide, meaning it is composed of a chain of 11 amino acid residues. It belongs to the tachykinin family of neuropeptides and acts as both a neurotransmitter and a neuromodulator. Substance P is primarily found in the brain and spinal cord and is associated with inflammatory processes and pain . It was first discovered in 1931 by Ulf von Euler and John H. Gaddum as a tissue extract that caused intestinal contraction in vitro .

Preparation Methods

Substance P can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is then coupled with the next amino acid in the sequence using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Substance P undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Substance P has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and structure-activity relationships. In biology, it plays a crucial role in the regulation of pain and inflammation, making it a target for pain management research. In medicine, Substance P is being investigated for its potential therapeutic applications in conditions such as chronic pain, depression, and anxiety disorders . Additionally, it has been shown to regulate bone and cartilage metabolism, making it relevant in the study of bone diseases .

Mechanism of Action

Substance P exerts its effects by binding to the neurokinin 1 receptor (NK1R), a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to the release of pro-inflammatory cytokines and other mediators. This results in the modulation of pain perception and inflammatory responses . Substance P also interacts with other receptors and ion channels, further influencing its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C63H98N18O13S

Molecular Weight

1347.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42?,43-,44-,45-,46-,47-,48-,49-/m0/s1

InChI Key

ADNPLDHMAVUMIW-YJCKPXTISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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